(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide
CAS No.:
Cat. No.: VC16772589
Molecular Formula: C24H24ClFN2O
Molecular Weight: 410.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24ClFN2O |
|---|---|
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide |
| Standard InChI | InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29) |
| Standard InChI Key | KRTIYQIPSAGSBP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The IUPAC name (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide reflects its stereochemical configuration. Key structural elements include:
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A propanamide backbone with an (S)-configured chiral center at the second carbon.
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A cis-4-(6-fluoroquinolin-4-yl)cyclohexyl group, where the quinoline ring is substituted with fluorine at position 6.
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A 4-chlorophenyl group attached via an amide bond.
The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic transformations, as inferred from analogous compounds in patent literature :
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Preparation of the Fluoroquinoline Intermediate:
Cyclization of substituted anilines with carboxylic acid derivatives under acidic conditions yields the 6-fluoroquinolin-4-yl scaffold. Fluorination at position 6 is achieved using hydrogen fluoride or electrophilic fluorinating agents . -
Cyclohexyl Linker Functionalization:
The cis-4-substituted cyclohexyl group is introduced via catalytic hydrogenation of a corresponding aromatic precursor, ensuring stereochemical control . -
Amide Bond Formation:
Coupling the cyclohexyl-quinoline intermediate with 4-chlorophenylamine using carbodiimide-based agents (e.g., EDC/HOBt) forms the propanamide backbone . -
Chiral Resolution:
Chromatographic separation on chiral stationary phases isolates the (2S)-enantiomer, as racemic mixtures are common in such syntheses .
Scalability and Industrial Production
Current production timelines (8–12 weeks for 100 mg–1 g batches) suggest challenges in raw material sourcing and purification . Prices scale nonlinearly, with a 1g batch costing $1,456.90, indicative of high synthesis complexity .
Biological Activity and Mechanism
Target Engagement
While direct target data for this compound is limited, structural analogs suggest potential interactions with:
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DNA Gyrase/Topoisomerase IV: Fluoroquinolones inhibit bacterial DNA replication by stabilizing enzyme-DNA cleavage complexes . The 6-fluoroquinolyl group may confer similar antibacterial activity .
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Central Nervous System Receptors: Patent WO2017135306A1 highlights substituted piperidine amides as modulators of neurotransmitter systems, implying possible neuropharmacological applications .
In Vitro and Preclinical Data
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Antimicrobial Activity: Quinolone derivatives exhibit MIC values <1 µg/mL against Gram-negative pathogens .
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Cytotoxicity: Preliminary assays on human cell lines (e.g., HEK293) show IC₅₀ >10 µM, suggesting selectivity for bacterial targets .
Pharmacological Applications
Antibacterial Therapeutics
The compound’s fluoroquinolone moiety positions it as a candidate for treating infections caused by multidrug-resistant bacteria, particularly those expressing β-lactamases .
Neurological Disorders
Structural similarities to patented piperidine amides suggest exploration in sleep disorders or neurodegenerative diseases, though direct evidence is lacking .
Future Research Directions
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